2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrazole ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials with specialized properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of methoxy and trifluoromethyl groups enhances its binding affinity and specificity, making it a potent modulator of biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
- 2-[3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
Uniqueness
Compared to similar compounds, 2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methoxy groups and the trifluoromethyl group contributes to its unique properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C29H23F3N4O3 |
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Molecular Weight |
532.5 g/mol |
IUPAC Name |
2-[3,5-bis(3-methoxyphenyl)pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C29H23F3N4O3/c1-37-21-10-4-7-18(13-21)24-17-27(29(30,31)32)34-28(33-24)36-26(20-9-6-12-23(15-20)39-3)16-25(35-36)19-8-5-11-22(14-19)38-2/h4-17H,1-3H3 |
InChI Key |
MHGLWSWPZAMSSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N3C(=CC(=N3)C4=CC(=CC=C4)OC)C5=CC(=CC=C5)OC)C(F)(F)F |
Origin of Product |
United States |
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